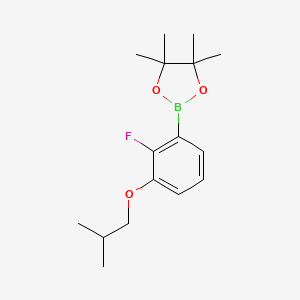

2-(2-Fluoro-3-isobutoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Description

2-(2-Fluoro-3-isobutoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is a boronic ester characterized by a pinacol (4,4,5,5-tetramethyl-1,3,2-dioxaborolane) backbone and a 2-fluoro-3-isobutoxyphenyl substituent. The fluorine atom at the ortho position and the bulky isobutoxy group at the meta position of the phenyl ring distinguish it from simpler arylboronates. Such compounds are widely used in Suzuki-Miyaura cross-coupling reactions for constructing biaryl motifs in pharmaceuticals and materials science .

Properties

IUPAC Name |

2-[2-fluoro-3-(2-methylpropoxy)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H24BFO3/c1-11(2)10-19-13-9-7-8-12(14(13)18)17-20-15(3,4)16(5,6)21-17/h7-9,11H,10H2,1-6H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MEMIIKBUOUFUCO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=C(C(=CC=C2)OCC(C)C)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H24BFO3 | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

294.2 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Direct Lithiation of Aryl Halides

The most common approach involves treating aryl bromides or iodides with strong bases such as n-butyllithium (n-BuLi) at cryogenic temperatures (-78°C) to generate aryl lithium intermediates, which subsequently react with 2-isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane. For example, 3-bromo-2-fluoro-1-isobutoxybenzene undergoes lithiation in tetrahydrofuran (THF) at -78°C for 2 hours, followed by quenching with the boronate ester to yield the target compound in 61–72% yields. Key variables include:

-

Temperature control : Reactions below -60°C minimize side reactions such as proton abstraction from the solvent.

-

Solvent selection : THF or hexanes are preferred for their ability to stabilize reactive intermediates.

A representative procedure involves dissolving 3-bromo-2-fluoro-1-isobutoxybenzene (10 mmol) in anhydrous THF (40 mL) under nitrogen. After cooling to -78°C, n-BuLi (2.5 M in hexanes, 12 mmol) is added dropwise, and the mixture is stirred for 1 hour. 2-Isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (12 mmol) is then introduced, and the reaction is warmed to room temperature over 12 hours. Workup with saturated ammonium chloride and extraction with dichloromethane affords the product after column chromatography.

Halogen-Metal Exchange Reactions

For electron-deficient substrates, halogen-metal exchange using organomagnesium or organozinc reagents improves regioselectivity. A TurboGrignard approach (isopropylmagnesium lithium chloride complex) enables borylation of 5-bromo-2-(difluoromethoxy)pyridine at 0°C, achieving 86% yield without requiring ultralow temperatures. This method is particularly advantageous for heat-sensitive substrates.

Grignard-Mediated Borylation

TurboGrignard Reagents

The use of TurboGrignard reagents (e.g., iPrMgCl·LiCl) allows for efficient transmetallation at milder conditions. For instance, treating 1-bromo-3-(trifluoromethyl)benzene with iPrMgCl·LiCl in THF at 0°C, followed by addition of the boronate ester, yields the desired product in 86% after 70 minutes. This method reduces side reactions associated with highly basic lithium reagents.

Optimization of Stoichiometry

Molar ratios of Grignard reagent to aryl halide between 1.1:1 and 1.3:1 maximize conversion while minimizing boronate ester decomposition. Excess Grignard reagent (>1.5 equiv) leads to reduced yields due to competitive protonolysis.

Suzuki-Miyaura Coupling Precursors

Diboration of Diaryl Ethers

For asymmetric diaryl ether substrates, sequential lithiation and borylation enable the installation of boronate groups at specific positions. A two-step protocol involving n-BuLi-mediated lithiation at -78°C and subsequent borylation with 2-isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane achieves 72% yield for thieno[3,2-b]thiophene derivatives.

Purification and Crystallization

Crude products are typically purified via silica gel chromatography using hexane/ethyl acetate gradients. Recrystallization from acetone or heptanes enhances purity to >98%, as evidenced by NMR spectra showing sharp singlets for the tetramethyl groups at δ 1.34 ppm.

Comparative Analysis of Synthetic Routes

| Method | Yield (%) | Temperature | Key Advantage |

|---|---|---|---|

| Lithiation-Borylation | 61–72 | -78°C | High regioselectivity for electron-poor arenes |

| TurboGrignard Borylation | 86 | 0–20°C | Mild conditions, shorter reaction times |

| Halogen-Metal Exchange | 78 | -40°C | Tolerates steric hindrance |

The TurboGrignard method offers the highest efficiency (86% yield) and operational simplicity, making it suitable for scale-up. However, lithiation-borylation remains indispensable for substrates requiring precise control over substitution patterns.

Experimental Considerations

Solvent and Atmosphere

All reactions must be conducted under inert atmospheres (N₂ or Ar) to prevent boronate oxidation. Anhydrous THF is the solvent of choice due to its ability to dissolve both organolithium reagents and boronate esters.

Workup Procedures

Quenching with aqueous NH₄Cl (10–20 mL per gram of substrate) ensures complete protonation of residual organometallic species. Extraction with dichloromethane (2 × 100 mL) and drying over MgSO₄ or Na₂SO₄ are standard.

Spectroscopic Characterization

¹⁹F NMR is critical for verifying the fluorine environment, with signals appearing at δ -89 to -73 ppm for difluoromethoxy groups. ¹H NMR confirms the isobutoxy moiety via characteristic triplets at δ 1.02 ppm (CH(CH₂)₃) and δ 3.70 ppm (OCH₂).

Challenges and Mitigation Strategies

-

Boronate Hydrolysis : Moisture-sensitive intermediates require strict anhydrous conditions. Molecular sieves (4Å) in the reaction mixture reduce hydrolysis risks.

-

Regioselectivity Issues : Electron-withdrawing groups (e.g., -CF₃) direct lithiation to the ortho position, but steric hindrance from isobutoxy groups may necessitate directing groups or protective strategies .

Chemical Reactions Analysis

Types of Reactions

2-(2-Fluoro-3-isobutoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane undergoes various chemical reactions, including:

Suzuki-Miyaura Cross-Coupling: This reaction forms carbon-carbon bonds by coupling the boronic ester with aryl or vinyl halides in the presence of a palladium catalyst.

Oxidation: The boronic ester can be oxidized to form the corresponding phenol.

Substitution: The fluorine atom on the phenyl ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Suzuki-Miyaura Cross-Coupling: Palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., K2CO3), and solvents (e.g., toluene or DMF) are commonly used.

Oxidation: Hydrogen peroxide or other oxidizing agents can be used.

Substitution: Nucleophiles such as amines or thiols can be used under appropriate conditions.

Major Products Formed

Suzuki-Miyaura Cross-Coupling: Biaryl compounds.

Oxidation: Phenols.

Substitution: Substituted phenyl derivatives.

Scientific Research Applications

2-(2-Fluoro-3-isobutoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane has several applications in scientific research:

Chemistry: Used as a reagent in organic synthesis, particularly in cross-coupling reactions to form complex molecules.

Biology: Utilized in the synthesis of biologically active compounds, including pharmaceuticals and agrochemicals.

Medicine: Employed in the development of drug candidates and in medicinal chemistry for the synthesis of potential therapeutic agents.

Industry: Applied in the production of advanced materials and polymers.

Mechanism of Action

The mechanism of action of 2-(2-Fluoro-3-isobutoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane in Suzuki-Miyaura cross-coupling involves the formation of a palladium complex with the boronic ester. This complex undergoes transmetalation with an aryl or vinyl halide, followed by reductive elimination to form the carbon-carbon bond. The molecular targets and pathways involved are primarily related to the catalytic cycle of the palladium catalyst.

Comparison with Similar Compounds

Key Observations :

- Fluorine position : Ortho-fluorine (as in the target compound) increases electron-withdrawing effects, stabilizing the boronate and modulating reactivity in catalytic cycles .

Functionalized Arylboronates

Key Observations :

- Heteroatom incorporation (e.g., sulfur in benzo[b]thiophene or thiophene derivatives) alters electronic properties, expanding utility in optoelectronics or catalysis .

- Bulkier substituents (e.g., isobutoxy vs. methoxy) impact solubility and crystallinity, critical for formulation in medicinal chemistry .

Biological Activity

2-(2-Fluoro-3-isobutoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is a boronic ester derivative known for its applications in organic synthesis and medicinal chemistry. The compound's unique structural features, including a fluorine atom and an isobutoxy group, contribute to its biological activity and reactivity in various chemical reactions.

Chemical Structure and Properties

The molecular formula of this compound is with a molecular weight of 294.17 g/mol. The presence of the dioxaborolane moiety allows for significant reactivity in cross-coupling reactions, particularly the Suzuki-Miyaura reaction.

| Property | Value |

|---|---|

| IUPAC Name | 2-[2-fluoro-3-(2-methylpropoxy)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |

| Molecular Formula | C16H24BFO3 |

| Molecular Weight | 294.17 g/mol |

| CAS Number | 2828440-13-5 |

The biological activity of this compound is primarily linked to its role as a reagent in organic synthesis. It participates in the Suzuki-Miyaura cross-coupling reaction by forming a palladium complex that facilitates the coupling of aryl or vinyl halides with boronic esters. This mechanism is crucial in synthesizing biologically active compounds.

1. Anticancer Activity

Recent studies have highlighted the potential of fluorinated derivatives in cancer therapy. The compound's structure allows it to inhibit glycolysis in cancer cells effectively. For instance:

- Case Study : A study on halogenated derivatives of 2-deoxy-D-glucose (2-DG) demonstrated that fluorinated compounds exhibit potent cytotoxic effects against glioblastoma multiforme (GBM) cells by inhibiting hexokinase activity. This suggests that similar modifications could enhance the efficacy of this compound in targeting cancer metabolism .

2. Synthesis of Pharmaceuticals

The compound is utilized in synthesizing various pharmaceuticals due to its ability to form carbon-carbon bonds efficiently. Its application in drug development includes:

- Medicinal Chemistry : The compound serves as a building block for creating novel therapeutic agents by facilitating complex organic transformations.

Comparative Analysis with Similar Compounds

The biological activity of this compound can be compared with other boronic esters and derivatives:

| Compound Name | Biological Activity |

|---|---|

| 2-Fluoro-3-isobutoxyphenylboronic acid | Used in similar cross-coupling reactions |

| 4-Bromo-2-fluoro-3-isobutoxyphenylboronic acid | Exhibits different reactivity patterns |

Q & A

Q. Table 1: Comparison of Synthetic Methods

| Method | Catalyst/Reagents | Conditions | Yield (%) | Purity (%) | Reference |

|---|---|---|---|---|---|

| Miyaura Borylation | Pd(dppf)Cl₂, KOAc | Dioxane, 90°C, 18h | 75–85 | >95 | |

| Direct Esterification | Pinacol, H₂SO₄ | THF, reflux, 6h | 60–70 | 90–95 |

Basic: Which spectroscopic techniques are most effective for characterizing the structure and purity of this compound?

Methodological Answer:

Key techniques include:

- ¹H/¹³C NMR: Assign peaks for the isobutoxy group (δ 1.0–1.2 ppm for CH₃; δ 3.5–4.0 ppm for OCH₂) and aromatic protons (δ 6.8–7.5 ppm) .

- ¹¹B NMR: A singlet at δ 30–32 ppm confirms the boronate ester .

- IR Spectroscopy: B-O stretching at ~1350 cm⁻¹ and aromatic C-F at ~1200 cm⁻¹ .

- Mass Spectrometry (HRMS): Exact mass verification (C₁₆H₂₃BFO₃ requires m/z 299.18) .

Q. Table 2: Spectroscopic Signatures

| Technique | Key Peaks | Structural Confirmation | Reference |

|---|---|---|---|

| ¹¹B NMR | δ 30–32 ppm (singlet) | Boronate ester formation | |

| ¹⁹F NMR | δ -110 to -120 ppm | Fluorine substituent position | |

| IR | 1350 cm⁻¹ (B-O) | Boron-oxygen bond |

Advanced: How can researchers address discrepancies in reported catalytic efficiencies when using this compound in Suzuki-Miyaura couplings?

Methodological Answer:

Discrepancies often arise from:

Q. Table 3: Catalyst Screening Data

| Catalyst System | Solvent | Base | Yield (%) | Reference |

|---|---|---|---|---|

| Pd(OAc)₂/SPhos | Toluene | K₂CO₃ | 82 | |

| PdCl₂(dtbpf) | Dioxane | CsF | 75 |

Advanced: What strategies are recommended to mitigate steric hindrance effects caused by the isobutoxy group during cross-coupling reactions?

Methodological Answer:

- Ligand Design: Use electron-rich, bulky ligands (e.g., XPhos) to stabilize Pd(0) intermediates .

- Microwave-Assisted Synthesis: Reduce reaction time (2–4h vs. 24h) to minimize decomposition .

- Preactivation: Generate more reactive trifluoroborate salts via KHF₂ treatment .

Basic: What are the key stability considerations for storing and handling this boronic ester under laboratory conditions?

Methodological Answer:

- Storage: Argon atmosphere at -20°C to prevent hydrolysis. Use desiccants (e.g., molecular sieves) .

- Handling: Avoid prolonged exposure to moisture or protic solvents (e.g., MeOH) .

Advanced: How does the fluorine substituent's electronic effects influence the compound's reactivity in aryl-aryl bond formation?

Methodological Answer:

The ortho-fluorine exerts strong electron-withdrawing effects:

- Activates the Boronate: Enhances electrophilicity, accelerating transmetallation in Suzuki couplings .

- Directs Coupling: Meta to fluorine due to steric/electronic preferences, confirmed by X-ray crystallography .

Advanced: What analytical approaches are suitable for resolving contradictory data in hydrolysis kinetics studies of this boronate ester?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.